Cas no 1781098-50-7 ((4,4-difluorooxan-3-yl)methanol)
(4,4-difluorooxan-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (4,4-Difluorotetrahydro-2H-pyran-3-yl)methanol
- (4,4-difluorooxan-3-yl)methanol
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- Inchi: 1S/C6H10F2O2/c7-6(8)1-2-10-4-5(6)3-9/h5,9H,1-4H2
- InChI Key: RPYITCVHPBTYDE-UHFFFAOYSA-N
- SMILES: FC1(CCOCC1CO)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 116
- XLogP3: 0.5
- Topological Polar Surface Area: 29.5
(4,4-difluorooxan-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1407-100 MG |
(4,4-difluorooxan-3-yl)methanol |
1781098-50-7 | 95% | 100MG |
¥ 3,326.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1407-250 MG |
(4,4-difluorooxan-3-yl)methanol |
1781098-50-7 | 95% | 250MG |
¥ 4,989.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1407-500 MG |
(4,4-difluorooxan-3-yl)methanol |
1781098-50-7 | 95% | 500MG |
¥ 6,652.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1407-1 G |
(4,4-difluorooxan-3-yl)methanol |
1781098-50-7 | 95% | 1g |
¥ 8,322.00 | 2021-05-07 | |
| Chemenu | CM388669-100mg |
(4,4-difluorooxan-3-yl)methanol |
1781098-50-7 | 95%+ | 100mg |
$496 | 2022-06-12 | |
| Chemenu | CM388669-250mg |
(4,4-difluorooxan-3-yl)methanol |
1781098-50-7 | 95%+ | 250mg |
$745 | 2022-06-12 | |
| Chemenu | CM388669-500mg |
(4,4-difluorooxan-3-yl)methanol |
1781098-50-7 | 95%+ | 500mg |
$993 | 2022-06-12 | |
| Chemenu | CM388669-1g |
(4,4-difluorooxan-3-yl)methanol |
1781098-50-7 | 95%+ | 1g |
$1242 | 2022-06-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1407-100 MG |
(4,4-difluorooxan-3-yl)methanol |
1781098-50-7 | 95% | 100MG |
¥ 2,085.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1407-250 MG |
(4,4-difluorooxan-3-yl)methanol |
1781098-50-7 | 95% | 250MG |
¥ 3,333.00 | 2022-10-13 |
(4,4-difluorooxan-3-yl)methanol Suppliers
(4,4-difluorooxan-3-yl)methanol Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on (4,4-difluorooxan-3-yl)methanol
Introduction to (4,4-Difluorooxan-3-yl)Methanol (CAS No. 1781098-50-7)
The compound (4,4-difluorooxan-3-yl)methanol (CAS No. 1781098-50-7) is a unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of fluorinated cyclic ethers, which have garnered considerable attention in recent years due to their versatile properties and promising roles in drug design and material science.
Structure and Properties: The molecular structure of (4,4-difluorooxan-3-yl)methanol consists of a three-membered ring (oxetane) with two fluorine atoms at the 4-position and a hydroxymethyl group (-CH2OH) at the 3-position. This arrangement imparts unique electronic and steric properties to the molecule. The presence of fluorine atoms enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.
Synthesis and Applications: Recent studies have explored novel synthetic routes for (4,4-difluorooxan-3-yl)methanol, leveraging advanced catalytic systems and green chemistry principles. Its applications span across multiple domains, including the development of bioactive molecules, polymer precursors, and specialty chemicals. For instance, its use as a building block in medicinal chemistry has been highlighted in several research papers.
Reactivity and Mechanism: The reactivity of (4,4-difluorooxan-3-yl)methanol is influenced by the electron-withdrawing effects of the fluorine atoms and the hydrophilic nature of the hydroxymethyl group. These features make it an excellent candidate for various nucleophilic and electrophilic reactions. Recent investigations have demonstrated its utility in click chemistry and organocatalysis.
Safety and Handling: While (4,4-difluorooxan-3-yl)methanol is not classified as a hazardous substance under normal conditions, proper handling procedures are recommended to ensure safety in industrial settings. Its stability under thermal and oxidative conditions has been thoroughly evaluated in recent studies.
Future Prospects: The continued exploration of (4,4-difluorooxan-3-yl)methanol is expected to unlock new opportunities in materials science and biotechnology. Researchers are actively investigating its potential as a component in advanced drug delivery systems and as a precursor for high-performance polymers.
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